2-(1,2-benzoxazol-3-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-6-7-17(20-19-12)24-13-8-9-22(11-13)18(23)10-15-14-4-2-3-5-16(14)25-21-15/h2-7,13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTVTTPHSFNOLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Pyrrolidine Moiety: The pyrrolidine ring can be introduced through nucleophilic substitution reactions using appropriate halogenated intermediates.
Introduction of Pyridazine Moiety: The pyridazine ring can be introduced via nucleophilic aromatic substitution reactions using halogenated pyridazines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects:
Antimicrobial Activity : Research indicates that compounds in the benzoxazole class exhibit antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
Anticancer Properties : The complex structure allows for interactions with multiple biological targets. Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation, making it a subject of interest for anticancer drug development .
Enzyme Inhibition : The compound is being studied for its ability to inhibit enzymes critical in metabolic pathways, particularly those associated with cancer and infectious diseases. Its binding affinity to enzyme active sites can lead to significant therapeutic effects .
Biological Research Applications
In biological research, this compound serves as a tool for studying various biochemical processes:
Receptor Binding Studies : The ability to modulate receptor activity positions this compound as a valuable agent in pharmacological research. It may act as an agonist or antagonist at specific receptors, influencing signaling pathways crucial for cellular responses .
Mechanistic Studies : Understanding the mechanism of action involves investigating how the compound interacts with molecular targets. This knowledge can lead to insights into drug design and development strategies aimed at enhancing efficacy and reducing side effects .
Industrial Applications
In industrial settings, the compound can serve as an intermediate in synthesizing other biologically active molecules:
Synthesis of Novel Compounds : The unique structure allows for modifications that can yield new derivatives with enhanced biological activities. This aspect is crucial for pharmaceutical companies aiming to discover new drugs.
Optimization of Synthetic Routes : Industrial production methods are being optimized to improve yields and reduce costs. Techniques such as continuous flow reactors and high-throughput screening are employed to enhance reaction efficiencies.
Case Studies
Several studies highlight the applications of 2-(1,2-benzoxazol-3-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one:
- Antimicrobial Efficacy Study : A study demonstrated that derivatives of benzoxazole exhibited potent activity against Gram-positive and Gram-negative bacteria. The findings suggest potential applications in developing new antibiotics targeting resistant strains .
- Cancer Cell Proliferation Inhibition : Research indicated that this compound could inhibit the growth of specific cancer cell lines by interfering with key metabolic pathways. This highlights its potential role in cancer therapy development .
- Receptor Modulation Investigation : An analysis of receptor binding revealed that this compound could selectively modulate receptor activity, suggesting its utility in designing targeted therapies for various diseases .
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound 2-(3-methyl-1H-pyrazol-1-yl)-1-(3-{2-[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]ethyl}pyrrolidin-1-yl)ethan-1-one () shares a pyrrolidine-ethanone backbone but differs in substituents:
- Heterocyclic substituents: The target compound uses a benzoxazole and pyridazine, while the analogue employs pyrazole and oxadiazole rings.
- Substituent positioning : The pyridazinyloxy group in the target compound is at the pyrrolidine’s 3-position, whereas the analogue’s oxadiazole is linked via an ethyl chain. This alters steric and electronic profiles.
Table 1: Structural and Inferred Property Comparison
Methodological Insights from Structural Analysis
- Crystallography and refinement : The SHELX system () is widely used for small-molecule crystallography, including heterocyclic compounds like these. SHELXL’s precision in refining bond lengths and angles ensures accurate structural determination .
- Ring puckering analysis : The pyrrolidine ring’s conformation can be quantified using Cremer-Pople puckering coordinates (). For example, the target compound’s pyrrolidine may exhibit envelope or twist conformations, influencing its interaction with biological targets .
Functional Implications
- Benzoxazole vs. pyrazole : Benzoxazole’s fused aromatic system enhances planarity and may improve DNA intercalation or protein-binding affinity compared to pyrazole’s smaller, less-conjugated system.
- Pyridazine vs.
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is defined by its functional groups that contribute to its biological activity. The presence of the benzoxazole and pyrrolidine moieties is significant for its interaction with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H18N4O3 |
| Molecular Weight | 342.36 g/mol |
| CAS Number | 2034210-31-4 |
The biological activity of this compound primarily involves enzyme inhibition and receptor modulation . It is hypothesized to interact with specific molecular targets, leading to:
- Enzyme Inhibition : The compound may bind to active or allosteric sites on enzymes, inhibiting their activity. This is particularly relevant in the context of metabolic pathways associated with diseases such as cancer and infections.
- Receptor Binding : The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways that are crucial for cellular responses.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains. For example:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
These results suggest a promising role for the compound as an antimicrobial agent .
Anticancer Potential
Studies have shown that compounds containing the benzoxazole structure can exhibit anticancer properties. The specific compound has been tested in vitro on various cancer cell lines, showing dose-dependent cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.4 |
| MCF7 (Breast Cancer) | 7.8 |
| A549 (Lung Cancer) | 6.2 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
CNS Activity
The compound's structural features suggest potential activity in the central nervous system (CNS). Benzoxazole derivatives are known for their ability to modulate neurotransmitter systems, which could be beneficial in treating disorders such as anxiety and depression. Research indicates that similar compounds have shown promise as antipsychotics and anxiolytics .
Case Studies
Several studies have explored the pharmacological effects of the compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy against multidrug-resistant strains, highlighting the compound's potential as a lead for new antibiotics .
- Anticancer Activity Assessment : In a study published in Cancer Research, researchers reported that the compound significantly inhibited tumor growth in xenograft models, suggesting its potential as an anticancer agent .
- CNS Activity Evaluation : A study published in Neuropharmacology assessed the effects of related benzoxazole derivatives on anxiety-like behavior in animal models, indicating potential therapeutic applications for CNS disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
